molecular formula C20H24N2O2 B563553 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester CAS No. 1185114-46-8

4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester

Cat. No. B563553
CAS RN: 1185114-46-8
M. Wt: 330.378
InChI Key: NPNNCHCGYDKUTA-WJVBWBTCSA-N
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Description

“4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester” is a biochemical used for proteomics research . It has a molecular weight of 330.37 .


Molecular Structure Analysis

The molecular formula of this compound is C14 [13C]6H24N2O2 . The InChI string representation of its structure is InChI=1S/C20H24N2O2/c1-24-19(23)20(21-18-10-6-3-7-11-18)12-14-22(15-13-20)16-17-8-4-2-5-9-17/h2-11,21H,12-16H2,1H3/i3+1,6+1,7+1,10+1,11+1,18+1 .


Physical And Chemical Properties Analysis

This compound is a light yellow oil . It is soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Ethyl Acetate, and Methanol .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound has been analyzed using X-ray diffraction, revealing absolute configurations useful in understanding its structural properties (Peeters, Blaton, & Ranter, 1994).
  • It serves as an intermediate in synthesizing compounds with pharmacological interest, particularly in the preparation of amino acid esters and derivatives, highlighting its significance in medicinal chemistry (Ibenmoussa et al., 1998).

Chemical Reactions and Modifications

  • The compound's framework is utilized in the synthesis of various pharmacologically active compounds, such as amino acid methyl esters and dipeptides. This indicates its versatility in chemical transformations (El Rayes, 2010).
  • In chemical synthesis, it plays a crucial role in the preparation of piperidines and related structures, showcasing its importance in the development of new chemical entities (Laschat, Fröhlich, & Wibbeling, 1996).

Potential in Drug Development

  • Studies have explored its use in synthesizing analogs with potential antimicrobial properties. This demonstrates its application in discovering new therapeutic agents (Rayes, 2010).
  • Its derivatives have been studied for their analgesic and anti-inflammatory properties, suggesting a role in the development of novel pain management drugs (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

properties

IUPAC Name

methyl 1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19(23)20(21-18-10-6-3-7-11-18)12-14-22(15-13-20)16-17-8-4-2-5-9-17/h2-11,21H,12-16H2,1H3/i3+1,6+1,7+1,10+1,11+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNCHCGYDKUTA-WJVBWBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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